molecular formula C9H17NO3 B133361 Carbamic acid, [(1S)-1-formylpropyl]-, 1,1-dimethylethyl ester (9CI) CAS No. 153371-25-6

Carbamic acid, [(1S)-1-formylpropyl]-, 1,1-dimethylethyl ester (9CI)

Cat. No.: B133361
CAS No.: 153371-25-6
M. Wt: 187.24 g/mol
InChI Key: NBDAUFXJXMBQRC-ZETCQYMHSA-N
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Description

Carbamic acid, [(1S)-1-formylpropyl]-, 1,1-dimethylethyl ester (9CI) is a small-molecule compound that belongs to the category of carbamates. It is known for its role in organic synthesis and has applications in various fields of scientific research.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDAUFXJXMBQRC-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153371-25-6
Record name tert-butyl N-[(2S)-1-oxobutan-2-yl]carbamate
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Preparation Methods

Asymmetric Reductive Amination Followed by Boc Protection

This method involves the enantioselective formation of the amine precursor, followed by Boc protection.

Procedure:

  • Substrate Preparation : 3-Ketobutyraldehyde is subjected to asymmetric reductive amination using a chiral catalyst (e.g., (R)-Ru-BINAP) to yield (1S)-1-aminopropanal.

  • Boc Protection : The amine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. Triethylamine (TEA) is added to scavenge HCl.

Reaction Conditions :

StepReagents/CatalystsSolventTemperatureTimeYield
1(R)-Ru-BINAP, H₂THF25°C12 h85%
2Boc₂O, DMAP, TEADCM0°C → 25°C3 h92%

Key Reference : Asymmetric hydrogenation protocols from and Boc protection methods from.

Chiral Pool Synthesis from L-Serine Derivatives

L-Serine serves as a chiral starting material for constructing the (1S)-configured backbone.

Procedure:

  • Oxidation of L-Serine : L-Serine is oxidized to 3-oxoalanine using pyridinium chlorochromate (PCC).

  • Formylation : The ketone is converted to the aldehyde via Vilsmeier-Haack formylation (POCl₃, DMF).

  • Boc Protection : The resulting amine is protected with Boc₂O under basic conditions.

Reaction Conditions :

StepReagents/CatalystsSolventTemperatureTimeYield
1PCCDCM0°C2 h78%
2POCl₃, DMFDCM-20°C1 h65%
3Boc₂O, TEATHF25°C4 h88%

Key Reference : Formylation strategies from and Boc protection from.

Enzymatic Resolution of Racemic Amines

Racemic 1-formylpropylamine is resolved using lipases or esterases to isolate the (S)-enantiomer before Boc protection.

Procedure:

  • Racemic Synthesis : 1-Formylpropylamine is synthesized via reductive amination of 3-ketobutyraldehyde with ammonium acetate.

  • Enzymatic Resolution : Pseudomonas cepacia lipase (PCL) selectively acetylates the (R)-enantiomer, leaving the (S)-amine unreacted.

  • Boc Protection : The (S)-amine is protected using Boc₂O and DMAP.

Reaction Conditions :

StepReagents/CatalystsSolventTemperatureTimeYield
1NH₄OAc, NaBH₃CNMeOH25°C6 h70%
2PCL, vinyl acetateTHF37°C24 h45%
3Boc₂O, DMAPDCM25°C2 h90%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (Overall)
Asymmetric Reductive AminationHigh enantioselectivity (≥98% ee)Requires expensive chiral catalysts78%
Chiral Pool SynthesisUses inexpensive starting materialsMultiple steps increase complexity55%
Enzymatic ResolutionEco-friendly, mild conditionsLow throughput due to resolution step60%

Critical Reaction Parameters

Boc Protection Optimization

  • Base Selection : TEA or DMAP ensures efficient deprotonation of the amine without aldehyde side reactions.

  • Solvent Choice : DCM or THF provides optimal solubility for Boc₂O.

  • Temperature Control : Reactions performed at 0°C→25°C minimize racemization.

Formylation Techniques

  • Vilsmeier-Haack Reaction : Effective for introducing formyl groups but requires strict moisture control.

  • Oxidative Methods : PCC or Swern oxidation avoids over-oxidation of alcohols to carboxylic acids.

Industrial-Scale Considerations

  • Cost Efficiency : Asymmetric reductive amination is preferred for large-scale synthesis due to high enantiopurity.

  • Green Chemistry : Solvent-free Boc protection using Amberlite-IR 120 reduces waste .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(1S)-1-formylpropyl]-, 1,1-dimethylethyl ester (9CI) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols .

Scientific Research Applications

Carbamic acid, [(1S)-1-formylpropyl]-, 1,1-dimethylethyl ester (9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Carbamic acid, [(1S)-1-formylpropyl]-, 1,1-dimethylethyl ester (9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(1-oxobutan-2-yl)carbamate
  • tert-butyl 1-formylpropylcarbamate

Uniqueness

Carbamic acid, [(1S)-1-formylpropyl]-, 1,1-dimethylethyl ester (9CI) is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.

Biological Activity

Carbamic acid, [(1S)-1-formylpropyl]-, 1,1-dimethylethyl ester (9CI) is a synthetic compound with notable biological activities that have been explored in various studies. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H35N3O6S
  • Molecular Weight : 433.563 g/mol
  • CAS Number : Not explicitly listed in the sources but can be derived from the chemical structure.

The biological activity of this compound is primarily attributed to its interaction with cellular signaling pathways and transcription factors. Key mechanisms include:

  • Gene Regulation : The compound may regulate the expression of genes involved in cell proliferation and apoptosis. It has been shown to repress the promoter activity of p53 and sequester transcription factors such as CREB3 and SP110 isoform 3, which are crucial for cellular stress responses .
  • Inflammatory Response Modulation : It suppresses NF-kappa-B activation and activates AP-1, indicating a role in modulating inflammatory responses .
  • Lipid Metabolism Alteration : The compound interacts with hepatocellular proteins that influence lipid accumulation and storage, suggesting potential applications in metabolic disorders .

Anticancer Properties

Several studies have indicated that carbamic acid derivatives exhibit anticancer activities by inducing apoptosis in cancer cells. The ability to modulate key signaling pathways involved in cell cycle regulation makes these compounds potential candidates for cancer therapy.

Immunomodulatory Effects

The compound has been shown to bind to dendritic cells via C1QR1, leading to the down-regulation of T-lymphocyte proliferation. This immunomodulatory effect suggests potential applications in autoimmune diseases or conditions where modulation of the immune response is beneficial .

Toxicity Studies

Toxicological assessments indicate that carbamic acid derivatives generally exhibit low acute toxicity. For instance, the LD50 values in rat studies suggest that these compounds are relatively safe at certain concentrations. However, further studies are needed to fully understand their long-term effects and safety profiles.

Case Studies and Research Findings

A selection of relevant studies highlights the biological activities of carbamic acid derivatives:

StudyFindings
PubMed:11086025Demonstrated binding affinity to dendritic cells, affecting T-cell proliferation.
PubMed:17881511Showed modulation of NF-kappa-B and AP-1 pathways, implicating anti-inflammatory properties.
Various Toxicological ReportsIndicated low acute toxicity with LD50 values >2000 mg/kg in rats, suggesting safety at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing Carbamic acid, [(1S)-1-formylpropyl]-, 1,1-dimethylethyl ester (9CI), and how do researchers select between them?

  • Methodology : Two key approaches are:

  • Chemical Reduction : Sodium borohydride (NaBH₄) in a solvent mixture of alcohol and halogenated solvent at low temperatures (-15°C to 0°C) achieves >78% yield and >99% chiral purity .
  • Biocatalytic Reduction : Rhodococcus erythropolis or engineered ketoreductases (KREDs) reduce chloroketone precursors with >90% yield, >98% diastereomeric purity, and 99.4% enantiomeric excess (ee) .
    • Selection Criteria : Chemical methods are faster but require precise temperature control. Biocatalysis offers superior stereoselectivity but may require enzyme optimization for industrial-scale synthesis.

Q. How can researchers ensure the stereochemical integrity of this compound during synthesis?

  • Analytical Tools : Use chiral HPLC or LC-MS to monitor diastereomeric and enantiomeric purity .
  • Process Optimization : For biocatalysis, employ evolved KRED mutants (e.g., Codexis-engineered enzymes) to enhance stereoselectivity at high substrate concentrations (200 g/L) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Hazard Mitigation : The compound is classified as acutely toxic (oral, dermal) and a respiratory irritant. Use PPE (gloves, goggles), fume hoods, and avoid dust/aerosol formation .
  • First Aid : Immediate rinsing with water for eye/skin exposure and artificial respiration for inhalation .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) impact the diastereoselectivity of the chemical reduction method?

  • Key Findings : Low temperatures (-15°C to 0°C) minimize side reactions during NaBH₄ reduction. Halogenated solvents (e.g., dichloromethane) improve solubility of intermediates .
  • Contradictions : Chemical reduction may yield undesired diastereomers (e.g., chlorohydrin byproducts), unlike biocatalysis .

Q. What strategies are used to enhance the efficiency of biocatalytic processes for this compound?

  • Enzyme Engineering : Directed evolution via ProSAR-generated mutant libraries improves KRED activity and stereoselectivity. For example, evolved KREDs operate at 200 g/L substrate with 99.9% conversion .
  • Co-factor Recycling : NADP⁺/isopropanol systems enable cost-effective co-factor regeneration in aqueous environments .

Q. How can researchers resolve discrepancies in yield or purity between chemical and enzymatic methods?

  • Data Analysis : Compare reaction kinetics (e.g., turnover frequency) and thermodynamic parameters (e.g., activation energy). Biocatalysis often outperforms in stereocontrol but may lag in scalability.
  • Hybrid Approaches : Combine chemical synthesis for initial steps with enzymatic resolution for chiral centers .

Q. What advanced characterization techniques validate the structural and stereochemical properties of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., tert-butyl group integration) and stereochemistry (e.g., coupling constants for chiral centers) .
  • X-ray Crystallography : Resolves absolute configuration when chiral auxiliaries or heavy atoms are present .

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